urocanic acid

Vue d'ensemble

Description

Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an essential amino acid. The compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. Trans-urocanic acid is the more common form and is known for its role in absorbing ultraviolet radiation, thereby acting as a natural sunscreen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .

Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to this compound, which is then extracted and purified for various applications .

Analyse Des Réactions Chimiques

Photoisomerization Between Trans- and Cis-Urocanic Acid

UA exists as two geometric isomers: trans-UA (thermodynamically stable) and cis-UA (photochemically active).

Reaction Mechanism

-

Upon UVB (280–320 nm) irradiation, trans-UA undergoes π→π* excitation, leading to rotation about the propenyl double bond and forming cis-UA (Fig. 1) .

-

The reverse reaction (cis→trans) occurs thermally or under UVA (320–400 nm) exposure .

Key Findings:

-

Quantum Yield : The trans→cis isomerization quantum yield is wavelength-dependent, peaking at 0.35 under 313 nm UVB .

-

Solvent Effects : Reaction rates correlate with solvent polarity, suggesting a polar intermediate (e.g., twisted intramolecular charge-transfer state) .

-

pH Dependence : Both isomers exhibit pH-dependent absorption spectra, with maximal isomerization efficiency near physiological pH (7.4) .

Table 1: Properties of UA Isomers

Singlet Oxygen Generation

UA acts as a photosensitizer under UVA irradiation, generating reactive oxygen species (ROS).

Reaction Pathway

-

UV-A (320–400 nm) excitation promotes UA to a triplet state (T<sub>1</sub>), which transfers energy to molecular oxygen (O<sub>2</sub>), producing singlet oxygen (<sup>1</sup>O<sub>2</sub>) .

-

Quenching Rate : O<sub>2</sub> quenches UA’s triplet state at 1.3 × 10<sup>9</sup> M<sup>−1</sup> s<sup>−1</sup> .

Biological Impact:

-

<sup>1</sup>O<sub>2</sub> contributes to oxidative stress, lipid peroxidation, and photoaging .

-

Cis-UA exacerbates immunosuppression by activating regulatory T cells via ROS signaling .

Proton Transfer and Tautomerism

UA exhibits tautomerism between N1H and N3H forms, influencing its photochemistry.

Reaction Dynamics

-

N1H Tautomer : Dominant in acidic conditions; undergoes ππ* excitation enabling multiple deactivation pathways (isomerization, proton transfer) .

-

N3H Tautomer : Prevalent in neutral/basic conditions; accesses nπ* states favoring isomerization exclusively .

Figure 2 : Conical intersections (S<sub>1</sub>/S<sub>0</sub>) mediate radiationless decay, with energy barriers dictating reaction selectivity .

Metabolic Degradation

UA is catabolized in the liver via enzymatic hydrolysis:

-

Histidine → UA : Catalyzed by histidine ammonia-lyase (histidase) .

-

UA → 4-Imidazolone-5-Propionic Acid : Mediated by urocanase .

-

Further Breakdown : Converted to glutamic acid via imidazolone propionase .

Clinical Note : Urocanase deficiency causes urocanic aciduria, with UA accumulation linked to neurological disorders .

Radical Reactions

UA participates in redox cycles under UV exposure:

-

Hydrated Electron Formation : Pulsed laser irradiation (266 nm) generates e<sup>−</sup><sub>aq</sub> with Φ = 0.02 .

-

Radical Quenching : UA reacts with semiquinone radicals (e.g., L-DOPA derivatives) at ~5 × 10<sup>7</sup> M<sup>−1</sup> s<sup>−1</sup> .

Purification

-

Crystallization : Trans-UA is isolated from water (pK<sub>a1</sub> = 3.5, pK<sub>a2</sub> = 5.6) .

-

Chromatography : HPLC separates cis-/ trans-UA for analytical studies .

Environmental and Solvent Effects

Applications De Recherche Scientifique

Photoprotective Properties

UV Absorption and Sunscreen Development

Urocanic acid is recognized for its ability to absorb UV radiation, specifically UV-A and UV-B rays. It has been studied as a potential ingredient in next-generation sunscreens due to its natural origin and effectiveness in photoprotection. Recent studies indicate that modifications to this compound can enhance its photochemical properties, making it suitable for biomimetic UV filters .

Research Findings:

- Spectroscopic Studies: Laser spectroscopic studies have demonstrated that the excited-state dynamics of this compound are influenced by structural modifications, paving the way for tailored UV filter applications .

- Chitin Nanofibrils: this compound has been used to prepare chitin nanofibrils, which exhibit protective effects against UVB radiation in animal models, significantly reducing skin damage from UV exposure .

Immunomodulatory Effects

Role in Inflammatory Disorders

Cis-urocanic acid has been shown to modulate immune responses and inflammation. It acts as an immunosuppressive agent, particularly following UV exposure, influencing pathways that regulate inflammatory responses .

Case Studies:

- Colitis Model: In murine studies, cis-urocanic acid reduced the severity of chemically induced colitis, suggesting a systemic effect of sunlight exposure on inflammatory conditions .

- Atopic Dermatitis Trials: Clinical trials involving a 5% cis-urocanic acid emulsion demonstrated safety and efficacy in reducing transepidermal water loss and improving skin hydration in patients with atopic dermatitis .

Ocular Health

Protection Against UV-Induced Damage

Recent research highlights the potential of cis-urocanic acid in protecting retinal pigment epithelial cells from UV-induced damage. This application is particularly relevant for age-related macular degeneration (AMD), where inflammation plays a critical role .

Key Findings:

- Cis-urocanic acid improved cell viability and suppressed inflammasome activation in human retinal cells exposed to UVB light, indicating its therapeutic potential in chronic ocular diseases .

Biochemical Research

Metabolic Pathways and Pharmacokinetics

this compound is a product of L-histidine metabolism and has been studied for its pharmacokinetic properties. Understanding these metabolic pathways is essential for developing therapies that leverage this compound's biological effects .

Research Insights:

- Studies have shown that after oral administration of L-histidine, this compound levels peak rapidly in plasma, indicating efficient metabolic conversion . This pharmacokinetic profile supports further investigation into its therapeutic applications.

Summary Table of this compound Applications

Mécanisme D'action

Urocanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet radiation, trans-urocanic acid is converted to cis-urocanic acid. Cis-urocanic acid has been shown to activate regulatory T cells, leading to immunosuppression. This mechanism is thought to protect the skin from ultraviolet-induced damage by modulating the immune response .

Comparaison Avec Des Composés Similaires

Cinnamic acids: Like urocanic acid, cinnamic acids are also ultraviolet-absorbing compounds used in sunscreens.

Mycosporine-like amino acids: These compounds are natural ultraviolet-absorbing agents found in marine organisms.

Uniqueness: this compound is unique due to its dual role as both a natural sunscreen and an immunomodulator. Its ability to isomerize under ultraviolet radiation and subsequently influence the immune response sets it apart from other ultraviolet-absorbing compounds .

Activité Biologique

Urocanic acid (UCA), a compound primarily found in the skin, has garnered significant attention due to its various biological activities, particularly in response to ultraviolet (UV) radiation. This article delves into the diverse biological effects of UCA, including its roles in immune modulation, anti-inflammatory properties, and potential cognitive enhancements.

Overview of this compound

This compound is an endogenous compound derived from the metabolism of histidine. It exists in two isomeric forms: trans -urocanic acid and cis -urocanic acid. The trans form is predominant in the skin, while exposure to UV radiation converts it to the cis form, which is biologically active and mediates several physiological responses.

1. Immune Modulation

Cis-UCA plays a crucial role in modulating immune responses. Research indicates that it can induce systemic immunosuppression following UV exposure. This effect is primarily mediated through:

- Increased Prostaglandin E2 (PGE2) Production : Cis-UCA enhances the synthesis of PGE2 in human keratinocytes, which is associated with immunosuppressive effects .

- Reactive Oxygen Species (ROS) Generation : Cis-UCA induces ROS production, which activates signaling pathways involving epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs), leading to cell death and immune modulation .

2. Anti-Inflammatory Properties

UCA exhibits notable anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD). Studies have shown that UCA derivatives can:

- Reduce Pro-inflammatory Cytokines : In ex vivo experiments with inflamed colonic tissue, UCA derivatives decreased levels of IL-6 and IL-8 while increasing IL-10 levels .

- Attenuate Colitis Symptoms : In a mouse model of dextran sodium sulfate-induced colitis, cis-UCA significantly reduced disease severity by modulating cytokine profiles and promoting epithelial integrity .

3. Cognitive Enhancement

Recent studies suggest that UCA may enhance cognitive functions such as memory consolidation and reconsolidation. In a novel object recognition task, UCA administration improved memory performance when injected immediately after learning phases . This effect was not attributed to changes in general activity levels, indicating a specific cognitive enhancement mechanism.

The biological activities of UCA are mediated through several mechanisms:

- UV Radiation Response : The conversion from trans-UCA to cis-UCA upon UV exposure triggers various signaling pathways that influence immune responses and inflammation.

- Cytokine Modulation : UCA affects cytokine production, enhancing anti-inflammatory cytokines while suppressing pro-inflammatory ones.

- Memory Processes : UCA's role in cognitive function appears linked to its ability to influence synaptic plasticity and memory consolidation processes.

Data Summary

Case Studies

- Ulcerative Colitis Model : In an experimental study using DSS-induced colitis in mice, cis-UCA demonstrated significant anti-inflammatory properties by decreasing colonic inflammation markers and improving overall health indices compared to control groups .

- Memory Recognition Task : A study exploring the effects of UCA on memory consolidation showed that immediate administration post-learning significantly enhanced memory retention, suggesting therapeutic potential for cognitive disorders .

Propriétés

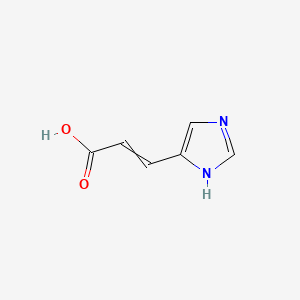

IUPAC Name |

3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859181 | |

| Record name | Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-98-3 | |

| Record name | Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.